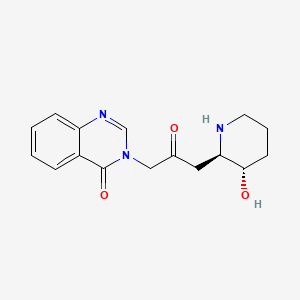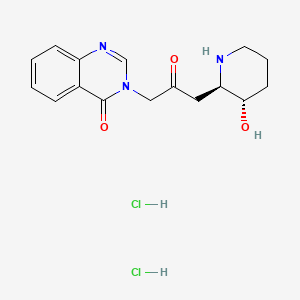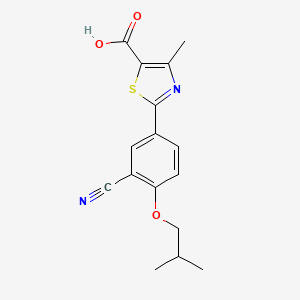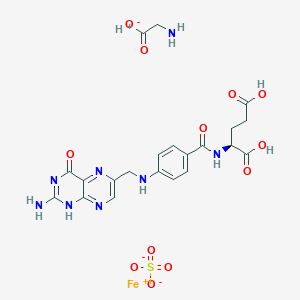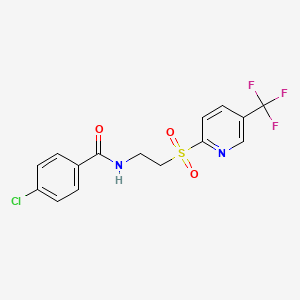
GSK3787
Descripción general
Descripción
GSK3787 es un antagonista selectivo e irreversible del receptor activado por proliferador de peroxisomas delta (PPARδ). Este compuesto es conocido por su alta especificidad y potencia en la inhibición de la actividad de PPARδ, un receptor nuclear involucrado en la regulación de varios procesos metabólicos, incluyendo el metabolismo de lípidos, la homeostasis de la glucosa y la inflamación .
Aplicaciones Científicas De Investigación
GSK3787 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto herramienta para estudiar el papel de PPARδ en varios procesos químicos.
Biología: Employed in research to understand the biological functions of PPARδ, including its role in cell differentiation, proliferation, and metabolism.
Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos metabólicos, inflamación y ciertos tipos de cáncer.
Industria: Utilizado en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a PPARδ
Mecanismo De Acción
GSK3787 ejerce sus efectos al unirse selectivamente al dominio de unión a ligando de PPARδ, lo que lleva a la inhibición de su actividad transcripcional. Esta unión es irreversible e implica la modificación covalente de un residuo de cisteína dentro de la cavidad de unión a ligando. Al inhibir PPARδ, this compound modula la expresión de genes involucrados en el metabolismo de lípidos, la homeostasis de la glucosa y la inflamación .
Análisis Bioquímico
Biochemical Properties
GSK3787 interacts with PPARδ, a member of the nuclear receptor family of transcription factors . The interaction between this compound and PPARδ is characterized by high affinity and selectivity . This interaction leads to the antagonism of PPARδ, thereby inhibiting its activity .
Cellular Effects
This compound has been shown to antagonize the up-regulation of Angptl4 and Adrp mRNA expression induced by GW0742, a PPARδ agonist, in wild-type mouse colon . This suggests that this compound can influence cell function by modulating gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PPARδ, leading to the antagonism of this receptor . This antagonism reduces the promoter occupancy of PPARδ on the Angptl4 and Adrp genes, as indicated by chromatin immunoprecipitation analysis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de GSK3787 implica múltiples pasos, comenzando con la preparación de intermediarios clave. Una ruta sintética común incluye la reacción de cloruro de 4-clorobenzoílo con 2-amino-5-trifluorometilpiridina para formar un intermedio amida. Este intermedio se somete luego a sulfonilación con cloruro de etilsulfonilo para producir el producto final, this compound .
Métodos de Producción Industrial
La producción industrial de this compound típicamente implica la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza. Esto incluye controlar la temperatura, el tiempo de reacción y el uso de solventes y catalizadores apropiados. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para asegurar su alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
GSK3787 se somete a diversas reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en this compound.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en el anillo aromático, para formar diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.
Sustitución: Las reacciones de halogenación o nitración se pueden llevar a cabo utilizando reactivos como el bromo o el ácido nítrico.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático .
Comparación Con Compuestos Similares
Compuestos Similares
GW0742: Otro agonista selectivo de PPARδ con propiedades de unión similares.
GSK0660: Un antagonista reversible de PPARδ con diferentes características de unión.
SR13904: Un antagonista de PPARδ con propiedades farmacocinéticas distintas .
Singularidad de GSK3787
This compound es único debido a su unión irreversible a PPARδ, lo que proporciona una inhibición prolongada de la actividad del receptor. Esto lo diferencia de otros antagonistas de PPARδ que exhiben una unión reversible. Además, se ha demostrado que this compound tiene una alta especificidad para PPARδ, con efectos mínimos fuera del objetivo en otras isoformas de PPAR .
Propiedades
IUPAC Name |
4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUIMTGOQCQTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384175 | |
| Record name | GSK3787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188591-46-0 | |
| Record name | GSK-3787 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK3787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK3787 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-3787 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


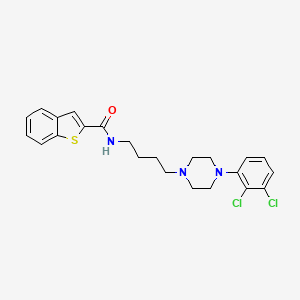
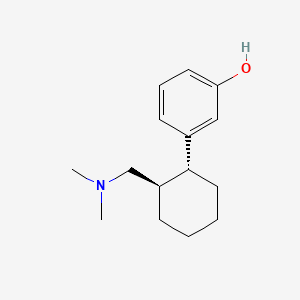
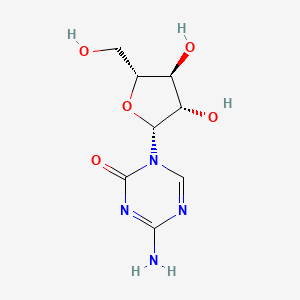
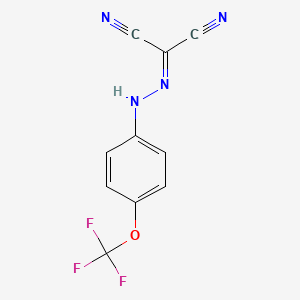
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)

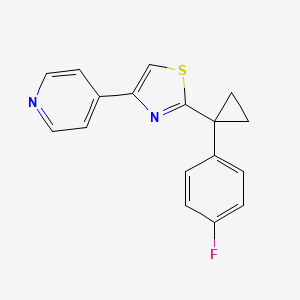

![aluminum;4-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1672317.png)
![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)
